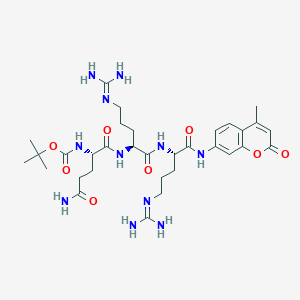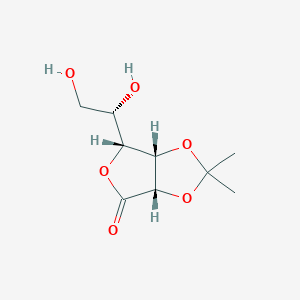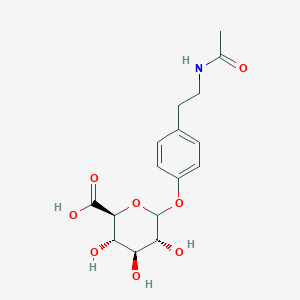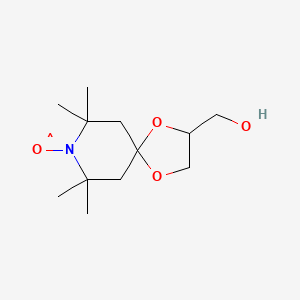
Boc-Gln-Arg-Arg-Mca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-Gln-Arg-Arg-Mca” is a synthetic product . It is also known as “t-Butyloxycarbonyl-L-glutaminyl-L-arginyl-L-arginine 4-methylcoumaryl-7-amide” with a molecular weight of 715.80 and a molecular formula of C32H49N11O8 . It is a substrate for the carboxyl side of paired basic residue cleaving enzyme .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 715.80 and a molecular formula of C32H49N11O8 . It is soluble in DMSO (10 mM) . It is stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Mitochondrial Proteases in Yeast : Boc-Gln-Arg-Arg-Mca is highly susceptible to proteases in yeast mitochondria. It's used to study chelator-sensitive aminopeptidase(s) and endopeptidases in the matrix of yeast mitochondria (Yasuhara & Ohashi, 1987).
Kex2-like Proteolytic Activity in Bovine Chromaffin Granules : The study of this compound cleaving activity in bovine chromaffin granule membranes resembles yeast Kex2 proteolytic activity, essential in processing the precursors of adrenal medullary neuropeptides (Azaryan & Hook, 1992).
Endoprotease in Yeast Saccharomyces Cerevisiae : this compound helps in identifying a unique endoprotease in yeast that exhibits hydrolytic specificity toward the carboxyl side of paired basic residues (Mizuno et al., 1987).
Specificity Studies for Blood-Clotting Proteases : this compound and similar substrates are used to study the specificity and inhibition of various blood-clotting proteases and trypsin (Morita et al., 1977).
Myofibril-Bound Serine Proteinase in Carp Muscle : This substrate assists in studying a trypsin-type serine proteinase found in carp muscle, revealing its specific hydrolytic capabilities (Osatomi et al., 1997).
Study of Serine Protease from Dermatophagoides Farinae : this compound is crucial in understanding the serine protease specific for this substrate in mite cultures, which activates the kallikrein-kinin system in human plasma (Takahashi et al., 1990).
Anterograde Axonal Transport of Enzymes in Rat Sciatic Nerves : The study used Boc-Arg-Val-Arg-Arg-MCA, similar in structure to this compound, to explore enzyme activities related to post-translational processing of precursor proteins in rat sciatic nerves (Imaizumi et al., 2000).
Vitelline Coat Lysin from Toad Sperm : This substrate is used to study the proteases involved in the fertilization process in toads (Yamasaki et al., 1988).
Protease Activity in Xenopus Eggs Fertilization : Research on Boc-Gly-Arg-Arg-MCA, structurally similar to this compound, explores the role of protease in Xenopus eggs fertilization (Mizote et al., 1999).
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQJHZHFUZJSAA-FKBYEOEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Boc-Gln-Arg-Arg-MCA interfere with the fertilization process in toads?
A1: this compound acts as a competitive inhibitor of both vitelline coat (VC) lysis and fertilization in toads. [] The research suggests that toad sperm utilize a protease enzyme to digest the VC of uterine eggs, a crucial step for successful fertilization. This compound, being a protease substrate, competes with the VC for binding to this sperm protease. This competitive inhibition hinders the enzyme's ability to digest the VC, thereby preventing sperm from accessing and fertilizing the egg.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)




![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)
